molecular formula C10H14N2O2 B515306 3-Isopropoxybenzohydrazide CAS No. 350989-60-5

3-Isopropoxybenzohydrazide

Cat. No.: B515306
CAS No.: 350989-60-5
M. Wt: 194.23g/mol
InChI Key: PSKOADQLSXHEIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxybenzohydrazide typically involves the reaction of 3-isopropoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Isopropoxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. As a hydrazine derivative, it can inhibit the activity of certain enzymes, leading to altered biochemical pathways. This inhibition can result in various physiological effects, including antidepressant and anxiolytic activities.

Comparison with Similar Compounds

Uniqueness: 3-Isopropoxybenzohydrazide is unique due to its isopropoxy group, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This uniqueness makes it valuable in specific synthetic and medicinal applications .

Properties

IUPAC Name

3-propan-2-yloxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(2)14-9-5-3-4-8(6-9)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKOADQLSXHEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289347
Record name 3-isopropoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350989-60-5
Record name 3-(1-Methylethoxy)benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350989-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-isopropoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350989-60-5
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